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Compound of Interest

Compound Name: Piragliatin

Cat. No.: B1677958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the discontinuation of the

clinical development of Piragliatin (RO4389620), a glucokinase activator (GKA) formerly under

investigation for the treatment of Type 2 Diabetes Mellitus. The following frequently asked

questions (FAQs), troubleshooting guides, and experimental details are compiled from

available clinical trial data and publications to assist researchers in understanding the

challenges encountered during its development.

Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for Piragliatin?

A1: Piragliatin was designed as a small-molecule activator of glucokinase (GK), a key enzyme

in glucose metabolism. By allosterically activating GK in the pancreas and liver, it aimed to

enhance glucose-stimulated insulin secretion from pancreatic β-cells and increase hepatic

glucose uptake and glycogen synthesis. This dual action was intended to lower blood glucose

levels in patients with Type 2 Diabetes.

Q2: What were the main reasons for the discontinuation of Piragliatin's clinical development?

A2: The development of Piragliatin was halted primarily due to safety concerns that emerged

during Phase II clinical trials. The two principal issues were:
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Hepatotoxicity (Liver Toxicity): Long-term administration of Piragliatin was associated with

an increased risk of liver damage. This was linked to the metabolic pathway of the drug.

High Incidence of Hypoglycemia: As with other glucokinase activators, Piragliatin
demonstrated a significant risk of causing hypoglycemia (abnormally low blood sugar). This

was identified as a dose-limiting adverse event.[1]

Q3: Is there specific clinical trial data available that led to the termination of the program?

A3: A Phase II clinical study, identified as NCT00266240, reportedly revealed evidence of liver

toxicity with long-term use of Piragliatin.[2][3] While the full, detailed results of this pivotal trial

have not been formally published, the findings were significant enough to lead to the cessation

of the development program.

Q4: What is the proposed mechanism for Piragliatin-induced liver toxicity?

A4: The hepatotoxicity of Piragliatin is believed to be linked to its chemical structure.

Specifically, the metabolization of its cyclopentanone group into an alcohol in the liver was

identified as a potential cause of liver toxicity.[4] Preclinical studies in rats with a metabolite of

Piragliatin led to the development of hepatic lipidosis.[5]

Troubleshooting Unforeseen Experimental Results
This section addresses potential issues researchers might encounter when studying similar

glucokinase activators, based on the experiences with Piragliatin.

Issue 1: Unexpectedly high rates of hypoglycemia in preclinical models.

Possible Cause: Overstimulation of pancreatic glucokinase can lead to excessive insulin

secretion that is not appropriately regulated by blood glucose levels. This is a known class

effect of potent, dual-acting glucokinase activators.

Troubleshooting:

Re-evaluate the dose-response curve to identify a narrower therapeutic window.

Investigate intermittent dosing strategies to mitigate continuous GK activation.
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Consider the development of hepato-selective GKAs, which are designed to minimize the

effect on pancreatic insulin secretion and thus reduce the risk of hypoglycemia.

Issue 2: Elevated liver enzymes (ALT/AST) in animal studies.

Possible Cause: The chemical structure of the compound or its metabolites may be

inherently hepatotoxic. For Piragliatin, the cyclopentanone moiety was implicated.

Troubleshooting:

Conduct thorough metabolic profiling of the compound to identify potentially toxic

metabolites.

Perform structure-activity relationship (SAR) studies to modify the chemical scaffold and

remove the toxicophore while retaining efficacy.

In long-term animal studies, include comprehensive histopathological analysis of liver

tissue to detect early signs of steatosis or other damage.

Issue 3: Loss of glycemic control over time in chronic studies.

Possible Cause: The sustained, chronic activation of glucokinase in pancreatic β-cells may

lead to glucolipotoxicity, resulting in impaired function and a decline in glucose-responsive

insulin secretion over time. Some clinical trials with other GKAs, such as AZD1656 and MK-

0941, showed a loss of efficacy after several months.

Troubleshooting:

Evaluate β-cell function in long-term animal models using techniques like hyperglycemic

clamps.

Explore combination therapies with agents that may protect β-cell function.

Investigate dosing regimens that allow for periods of rest for the β-cells, potentially

avoiding the negative consequences of continuous overstimulation.

Quantitative Data Summary
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The following tables summarize the key adverse events associated with glucokinase activators

as a class, as specific quantitative data from the pivotal Piragliatin Phase II trial is not publicly

available.

Adverse Event
Risk Ratio (GKAs
vs. Placebo)

95% Confidence
Interval

Key
Considerations

Hypoglycemia 1.81 1.35 to 2.42

This was a significant

and dose-limiting

concern for Piragliatin.

Hyperlipidemia 1.532 1.071–2.189

An increased risk of

elevated lipids has

been observed with

some GKAs.

Elevated ALT WMD = 4.146 U/L 2.339 to 5.988 U/L

Liver enzyme

elevations are a key

indicator of potential

hepatotoxicity.

Elevated AST WMD = 4.26 U/L 3.574 to 5.477 U/L

Consistent with ALT

findings, indicating

potential liver stress or

damage.

WMD: Weighted Mean Difference

Experimental Protocols & Methodologies
1. Assessment of β-cell Function and Glucose Fluxes (as conducted in a Piragliatin Phase Ib

study)

Objective: To determine the effect of Piragliatin on β-cell function and glucose turnover.

Methodology: A randomized, double-blind, placebo-controlled crossover trial was conducted

in patients with mild Type 2 Diabetes.
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Participants: Received single doses of placebo, 25 mg Piragliatin, or 100 mg Piragliatin
on separate occasions.

Procedure: An oral glucose tolerance test (OGTT) was performed. A dual-tracer dilution

technique (intravenous [6,6-2H]-glucose and oral [1-2H]-glucose) was used to measure

glucose fluxes.

Endpoints: Plasma glucose, insulin, and C-peptide concentrations were measured.

Mathematical modeling was used to assess β-cell function, including the static and

dynamic control of insulin secretion.

2. In Vivo Assessment of Hepatic Steatosis in Rodent Models

Objective: To evaluate the potential of a glucokinase activator to induce fatty liver.

Methodology:

Model: Use of a diet-induced obese mouse or rat model (e.g., C57BL/6J mice on a high-

fat diet).

Treatment: Chronic administration of the GKA at various doses.

Endpoints:

Measurement of plasma and hepatic triglycerides and free fatty acids.

Histopathological examination of liver sections stained with Hematoxylin and Eosin

(H&E) and Oil Red O to visualize lipid accumulation.

Gene expression analysis (qPCR) of key lipogenic enzymes in the liver.

Visualizations
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Caption: Mechanism of action of Piragliatin in pancreatic β-cells and hepatocytes.
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Caption: Logical flow leading to the discontinuation of Piragliatin development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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